

Spectroscopic Characterization of 4-Bromo-2-methyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-methyl-1H-indole**

Cat. No.: **B1288853**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methyl-1H-indole** (CAS No: 6127-18-0), a key heterocyclic building block in pharmaceutical research and organic synthesis. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not consistently published in public-access databases. This guide consolidates available information, presents expected spectral characteristics based on analogous structures, and provides detailed experimental protocols for obtaining and analyzing the necessary data.

Overview of 4-Bromo-2-methyl-1H-indole

4-Bromo-2-methyl-1H-indole is a brominated indole derivative widely used as an intermediate in the synthesis of biologically active molecules.^[1] Its structure lends itself to further functionalization, particularly through cross-coupling reactions at the bromine-substituted position, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators.^[1]

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **4-Bromo-2-methyl-1H-indole** is often provided by commercial suppliers upon purchase but is not extensively cataloged in public literature.^{[1][2]} The following tables summarize the expected and reported data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **4-Bromo-2-methyl-1H-indole**. The following tables outline the anticipated chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Spectroscopic Data for **4-Bromo-2-methyl-1H-indole**

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (H1)	8.0 - 8.3	broad singlet	-
H7	7.2 - 7.4	doublet	~8.0
H5	7.1 - 7.2	triplet	~8.0
H6	7.0 - 7.1	doublet	~8.0
H3	6.2 - 6.4	singlet	-
CH ₃ (at C2)	2.4 - 2.5	singlet	-

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O.

Table 2: Expected ¹³C NMR Spectroscopic Data for **4-Bromo-2-methyl-1H-indole**

Carbon	Expected Chemical Shift (δ , ppm)
C2	137 - 139
C7a	135 - 136
C3a	128 - 130
C5	124 - 126
C6	122 - 124
C7	112 - 114
C4	111 - 113
C3	100 - 102
CH ₃ (at C2)	13 - 15

Note: The assignment is based on general indole chemical shifts and substituent effects.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for **4-Bromo-2-methyl-1H-indole**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H	Stretching	3350 - 3450	Medium, Sharp
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (aliphatic, CH ₃)	Stretching	2850 - 2960	Medium
C=C (aromatic)	Stretching	1580 - 1620	Medium-Strong
C-N	Stretching	1280 - 1350	Medium
C-Br	Stretching	550 - 650	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for **4-Bromo-2-methyl-1H-indole**

Parameter	Value	Notes
Molecular Formula	C ₉ H ₈ BrN	
Molecular Weight	210.07 g/mol	
Monoisotopic Mass	208.98401 Da	
Expected [M] ⁺ and [M+2] ⁺	m/z 209 and 211	The characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br) results in two peaks of nearly equal intensity, separated by 2 m/z units.
Key Fragment Ions	m/z 130 ([M-Br] ⁺)	Loss of the bromine atom is a common fragmentation pathway.

Note: Mass spectra of derivatives of **4-bromo-2-methyl-1H-indole** have been reported in patent literature, confirming its utility as a synthetic intermediate.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-methyl-1H-indole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.
 - Spectral Width: Approximately 240 ppm.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans: 1024-4096 scans, depending on sample concentration.
- Data Processing: Apply Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C ; DMSO-d_6 : δ 2.50 for ^1H , δ 39.52 for ^{13}C).

FT-IR Spectroscopy Protocol (ATR)

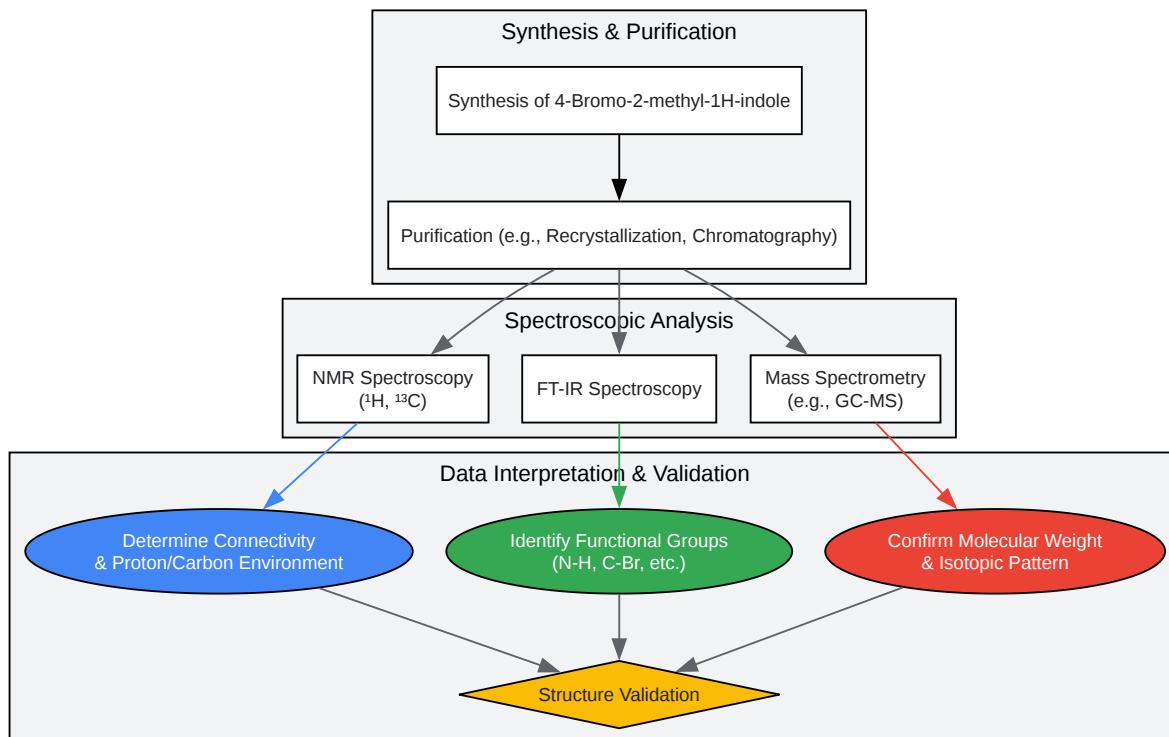
- Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.
- Sample Preparation: Place a small amount of the solid **4-Bromo-2-methyl-1H-indole** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **4-Bromo-2-methyl-1H-indole** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Instrument: Gas chromatograph coupled to a mass spectrometer.
 - Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane).
 - Injection Volume: 1 μ L.
 - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
- MS Detection (Electron Ionization - EI):
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: ~230 °C.
- Data Analysis: Analyze the resulting mass spectrum for the parent molecular ion peaks ($[M]^+$ and $[M+2]^+$) and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a chemical entity like **4-Bromo-2-methyl-1H-indole** follows a logical workflow to confirm its structure and purity.



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Caption: General workflow for the synthesis and spectroscopic validation of **4-Bromo-2-methyl-1H-indole**.

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